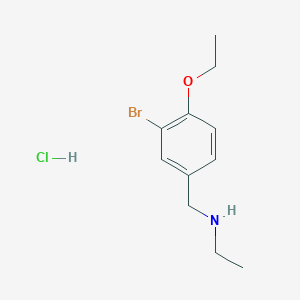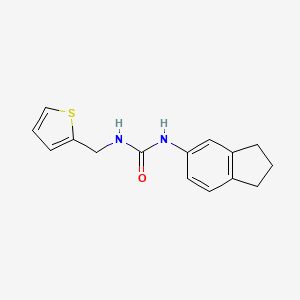![molecular formula C19H23N3O B4768872 N-phenyl-N'-[4-(1-piperidinyl)benzyl]urea](/img/structure/B4768872.png)
N-phenyl-N'-[4-(1-piperidinyl)benzyl]urea
説明
N-phenyl-N'-[4-(1-piperidinyl)benzyl]urea is a synthetic compound that has been extensively studied for its potential applications in scientific research. It is commonly known as PBu or PBuU, and its chemical formula is C21H24N2O. PBuU is a white solid that is soluble in organic solvents and is relatively stable under normal laboratory conditions.
科学的研究の応用
PBuU has been shown to have a wide range of potential applications in scientific research. One of the most promising areas is in the study of G protein-coupled receptors (GPCRs). PBuU has been shown to be a potent and selective antagonist of the dopamine D2 receptor, which is a GPCR that plays a critical role in regulating neurotransmitter release in the brain. PBuU can be used to study the physiological and biochemical effects of dopamine D2 receptor antagonism, which has important implications for the treatment of psychiatric disorders such as schizophrenia.
作用機序
PBuU exerts its effects through selective antagonism of the dopamine D2 receptor. This receptor is a member of the GPCR family and is involved in the regulation of neurotransmitter release in the brain. PBuU binds to the dopamine D2 receptor and prevents the binding of dopamine, which leads to a decrease in neurotransmitter release. This mechanism of action has important implications for the treatment of psychiatric disorders such as schizophrenia, which are characterized by an overactive dopamine system.
Biochemical and Physiological Effects:
PBuU has been shown to have a range of biochemical and physiological effects. In addition to its selective antagonism of the dopamine D2 receptor, PBuU has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. PBuU has also been shown to have antioxidant properties, which may be beneficial in the treatment of neurodegenerative diseases such as Alzheimer's.
実験室実験の利点と制限
One of the main advantages of PBuU is its selectivity for the dopamine D2 receptor. This makes it a valuable tool for studying the physiological and biochemical effects of dopamine D2 receptor antagonism. PBuU is also relatively stable under normal laboratory conditions, which makes it easy to handle and store. However, one limitation of PBuU is its relatively low potency compared to other dopamine D2 receptor antagonists. This may limit its usefulness in certain experiments.
将来の方向性
There are several potential future directions for research on PBuU. One area of interest is in the development of more potent and selective dopamine D2 receptor antagonists based on the structure of PBuU. Another area of interest is in the study of the physiological and biochemical effects of PBuU in animal models of psychiatric disorders such as schizophrenia. Finally, PBuU may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's, and further research in this area is warranted.
特性
IUPAC Name |
1-phenyl-3-[(4-piperidin-1-ylphenyl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O/c23-19(21-17-7-3-1-4-8-17)20-15-16-9-11-18(12-10-16)22-13-5-2-6-14-22/h1,3-4,7-12H,2,5-6,13-15H2,(H2,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URMLJJCWLVEMMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=C(C=C2)CNC(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(5-{4-[bis(2-chloroethyl)amino]benzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)-2-chloroacetamide](/img/structure/B4768789.png)
![ethyl 2-{[(4-methylphenyl)sulfonyl]oxy}-5-nitrobenzoate](/img/structure/B4768798.png)


![2-[(2,4-dichlorobenzyl)thio]-4-(4-methoxyphenyl)-6-phenylnicotinonitrile](/img/structure/B4768813.png)
![N-[3-(4-morpholinyl)propyl]-2,3-diphenyl-6-quinoxalinecarboxamide](/img/structure/B4768815.png)

![N-({[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]amino}carbonothioyl)-1-benzofuran-2-carboxamide](/img/structure/B4768828.png)
![methyl 5-(2,4-dichlorophenyl)-3-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B4768843.png)
![10-(2-phenoxyethyl)benzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B4768849.png)
![4-[(allylamino)sulfonyl]-N-phenylbenzamide](/img/structure/B4768857.png)
![N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]-4-biphenylcarboxamide](/img/structure/B4768864.png)
![5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(5-methyl-3-isoxazolyl)-2-furamide](/img/structure/B4768878.png)
![3-(4-methoxyphenyl)-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B4768881.png)
